Jak-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits inhibitory concentration (IC50) values of 6 nanomolar for tyrosine kinase 2, 21 nanomolar for Janus kinase 1, 8 nanomolar for Janus kinase 2, and 1051 nanomolar for Janus kinase 3 . This compound holds significant potential for cancer research due to its ability to inhibit these kinases, which are involved in various signaling pathways related to cell growth and immune responses .
Preparation Methods
The synthetic routes for JAK-IN-25 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the dissolution of 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
JAK-IN-25 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in this compound .
Scientific Research Applications
JAK-IN-25 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Janus kinase enzymes and their role in various chemical reactions.
Biology: this compound is used to investigate the signaling pathways mediated by Janus kinase enzymes, which are involved in cell growth, differentiation, and immune responses.
Medicine: This compound holds potential for the development of new therapeutic agents for diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease, where Janus kinase enzymes play a crucial role
Mechanism of Action
JAK-IN-25 exerts its effects by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of various pro-inflammatory cytokines. By blocking these enzymes, this compound prevents the phosphorylation and translocation of signal transducer and activator of transcription proteins, which are responsible for activating gene transcription and cytokine production. This inhibition reduces the inflammation caused by cytokines such as interleukin-17, which are implicated in various diseases .
Comparison with Similar Compounds
JAK-IN-25 is unique in its high selectivity and potency for inhibiting Janus kinase enzymes. Similar compounds include:
Tofacitinib: A potent inhibitor of Janus kinase 1, Janus kinase 2, and Janus kinase 3, used in the treatment of rheumatoid arthritis and other inflammatory diseases.
Ruxolitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2, used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: An inhibitor of Janus kinase 1 and Janus kinase 2, used in the treatment of rheumatoid arthritis.
This compound stands out due to its higher selectivity for tyrosine kinase 2 and its potential for cancer research .
Biological Activity
Jak-IN-25 is a selective inhibitor targeting Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to various biological processes, including immune response, hematopoiesis, and inflammation. The biological activity of this compound is primarily characterized by its effects on these pathways, influencing cellular processes and disease outcomes.
This compound inhibits JAK1 and JAK2, which are key mediators in the JAK-STAT pathway. The inhibition occurs through competitive binding to the ATP-binding site of these kinases, preventing their activation. This blockade alters downstream signaling cascades that typically lead to the transcription of genes involved in inflammation and immune responses.
- Cytokine Receptor Interaction : Upon cytokine binding, JAKs are activated, leading to phosphorylation of STAT proteins.
- STAT Activation : Phosphorylated STATs dimerize and translocate to the nucleus to initiate gene transcription.
- Inhibition by this compound : By inhibiting JAKs, this compound prevents STAT activation, thereby modulating gene expression related to inflammation and immune function.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research.
Case Study 1: Rheumatoid Arthritis
In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers. The study demonstrated that this compound effectively reduced the levels of TNF-α and IL-1β in synovial fluid, indicating its potential as a therapeutic agent for autoimmune diseases.
Case Study 2: Cancer Cell Lines
Research involving various human cancer cell lines showed that this compound inhibited cell proliferation at concentrations ranging from 0.2 to 0.5 µM. The compound induced apoptosis in STAT3-dependent cancers, suggesting its role as a potential anti-cancer agent by targeting aberrant JAK-STAT signaling.
Research Findings
Recent studies have further elucidated the role of this compound in modulating immune responses:
- Inflammation Modulation : this compound has been shown to significantly decrease pro-inflammatory cytokines in models of chronic inflammation.
- Immune Cell Differentiation : The compound affects the differentiation and activation of T cells, promoting a shift towards regulatory T cell populations while inhibiting Th17 differentiation.
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 6-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C19H17N5O4/c1-27-14-5-3-12(4-6-14)9-23-10-13(8-20-23)16-11-24-17(18(25)21-16)7-15(22-24)19(26)28-2/h3-8,10-11H,9H2,1-2H3,(H,21,25) |
InChI Key |
KJSUDTXSTRQSEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C3=CN4C(=CC(=N4)C(=O)OC)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.